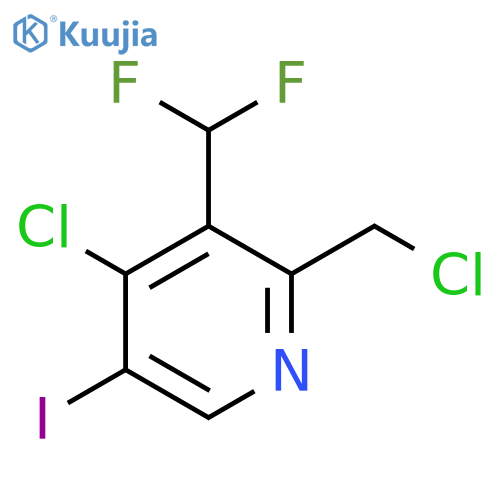Cas no 1806005-30-0 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine)

4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine
-
- インチ: 1S/C7H4Cl2F2IN/c8-1-4-5(7(10)11)6(9)3(12)2-13-4/h2,7H,1H2
- InChIKey: CPGQDSQRRCFTKO-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CCl)C(C(F)F)=C1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049095-1g |
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine |
1806005-30-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridineに関する追加情報
Introduction to 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806005-30-0)
4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806005-30-0) is a versatile and highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of halogenated and fluorinated substituents, offers a wide range of applications in the development of novel therapeutic agents and as an intermediate in the synthesis of various bioactive molecules.
The molecular structure of 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine is particularly noteworthy due to its multiple reactive sites, which can be selectively modified to introduce additional functional groups or to enhance specific biological activities. The presence of the chloromethyl group, difluoromethyl moiety, and the iodine atom provides a rich platform for chemical transformations, making this compound a valuable starting material for the synthesis of complex organic molecules.
In recent years, there has been a growing interest in the use of halogenated and fluorinated compounds in drug discovery due to their ability to modulate biological activity and improve pharmacological properties. The iodine atom in 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine is particularly advantageous as it can be readily substituted with other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These reactions allow for the introduction of diverse substituents, thereby expanding the chemical space and potential therapeutic applications of the derived compounds.
The chloromethyl group in 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine is another key feature that contributes to its synthetic utility. This group can be converted into various other functionalities, such as alcohols, ethers, or amines, through nucleophilic substitution reactions. These transformations are crucial for fine-tuning the physicochemical properties of the molecule and optimizing its biological activity. For instance, converting the chloromethyl group into an amine can enhance the compound's ability to interact with specific protein targets, thereby improving its potency and selectivity.
The difluoromethyl moiety in 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine is known for its ability to influence the electronic properties of the molecule. Fluorination can significantly alter the lipophilicity, metabolic stability, and binding affinity of a compound, making it an attractive modification for drug design. Recent studies have shown that difluoromethylation can enhance the potency and selectivity of small molecules by stabilizing specific conformations or by modulating their interactions with target proteins.
In the context of medicinal chemistry, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine has been explored as a lead compound for the development of novel therapeutic agents targeting various diseases. For example, researchers have utilized this compound as a starting point for synthesizing inhibitors of kinases, enzymes involved in signal transduction pathways that are often dysregulated in cancer and other diseases. The ability to introduce diverse functional groups through selective modifications has enabled the synthesis of highly potent and selective inhibitors with improved pharmacological profiles.
Beyond its applications in drug discovery, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine has also found use as an intermediate in the synthesis of agrochemicals and materials science. The unique combination of halogenated and fluorinated substituents makes it suitable for developing compounds with enhanced stability and performance characteristics. For instance, derivatives of this compound have been used in the synthesis of pesticides with improved efficacy and reduced environmental impact.
In summary, 4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine (CAS No. 1806005-30-0) is a highly versatile and functionalized pyridine derivative with significant potential in medicinal chemistry, pharmaceutical research, agrochemicals, and materials science. Its unique molecular structure provides a rich platform for chemical transformations and biological applications, making it an important compound for researchers seeking to develop novel therapeutic agents and bioactive molecules.
1806005-30-0 (4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine) 関連製品
- 109628-38-8(6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-5,11-dimethyl-2-[2-(1-piperidinyl)ethyl]-, chloride)
- 1803605-67-5(6-2-(Dimethylamino)acetamidopyridine-2-carboxylic Acid Hydrochloride)
- 50628-34-7(Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate)
- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)
- 1354951-27-1(1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)
- 1072089-68-9(8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine)
- 51827-51-1(thiochrome dihydrate)
- 864917-57-7(N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 1421504-63-3(3-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-methylbenzene-1-sulfonamide)
- 2034477-72-8(1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide)




